(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid
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Overview
Description
(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[410]heptane-4-carboxylic acid is a unique compound characterized by its trifluoromethyl group and bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the trifluoromethyl group. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and catalysts like copper or palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures and inert atmospheres, to ensure the desired transformations. Solvents like dichloromethane, acetonitrile, and ethanol are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure and reactivity make it valuable for developing new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties, such as stability and reactivity, make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group, used as a solvent and intermediate in chemical synthesis.
1-(4-Fluorophenyl)piperazine: A compound with a fluorine atom, used in the synthesis of various pharmaceuticals.
Uniqueness
(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid stands out due to its bicyclic structure and the presence of both an oxygen and nitrogen atom in the ring system. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H8F3NO3 |
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Molecular Weight |
211.14 g/mol |
IUPAC Name |
(1S,4S,6R)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)3-4-5(3)14-1-2(11-4)6(12)13/h2-5,11H,1H2,(H,12,13)/t2-,3?,4+,5-/m0/s1 |
InChI Key |
VBJRFGQQIJIQLF-HMBKUUBJSA-N |
Isomeric SMILES |
C1[C@H](N[C@H]2[C@H](C2C(F)(F)F)O1)C(=O)O |
Canonical SMILES |
C1C(NC2C(C2O1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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